
2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine
Descripción general
Descripción
2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine, also known as 2-Chloro-5-DP, is an organic compound that is widely used in scientific research. It is a type of heterocyclic aromatic compound that has a wide range of applications in the lab. It has been used in the synthesis of various compounds, as well as in the study of the biochemical and physiological effects of various drugs.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Heterocyclic compounds, including pyridine derivatives, play a critical role in organic synthesis and catalysis. They serve as key intermediates in the formation of complex molecules due to their versatile reactivity. For instance, pyridine N-oxides have been extensively studied for their utility as synthetic intermediates and catalysts in organic reactions. These compounds facilitate various transformations, including metal-catalyzed reactions and asymmetric synthesis, demonstrating the potential utility of 2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine in similar contexts (Li et al., 2019).
Medicinal Chemistry and Drug Development
The structural motifs present in 2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine are common in molecules with significant biological activities. Pyridine derivatives are known for their broad range of medicinal properties, including antifungal, antibacterial, and anticancer activities. The incorporation of heterocyclic structures like pyridine into drug molecules enhances their interaction with biological targets, suggesting the potential of 2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine in the development of new therapeutic agents (Abu-Taweel et al., 2022).
Optoelectronic Materials
Compounds containing pyridine and similar heterocyclic units are increasingly explored for their applications in optoelectronics. These molecules can be incorporated into materials that exhibit photoluminescence, making them suitable for use in organic light-emitting diodes (OLEDs) and other photon-based electronic devices. The structural diversity and electronic properties of pyridine derivatives enable the design of materials with desired optoelectronic characteristics, indicating the relevance of 2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine in this field (Lipunova et al., 2018).
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)-(2,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-10-4-5-12(19-2)11(7-10)14(17)9-3-6-13(15)16-8-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYHKAVUPIVWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219907 | |
| Record name | (6-Chloro-3-pyridinyl)(2,5-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine | |
CAS RN |
1187169-52-3 | |
| Record name | (6-Chloro-3-pyridinyl)(2,5-dimethoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(2,5-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



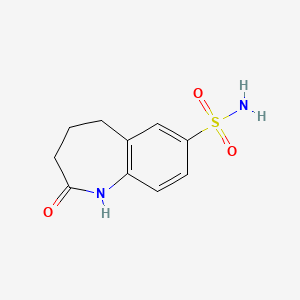
![[1-(2-Phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B1421456.png)
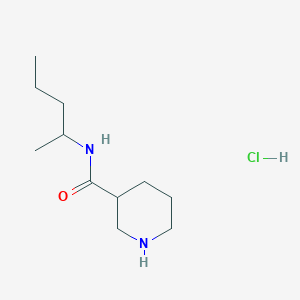
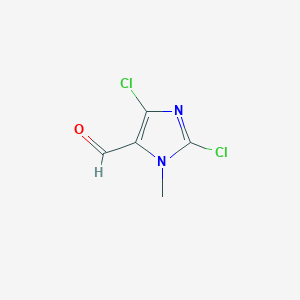

![[3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1421464.png)
![6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B1421467.png)
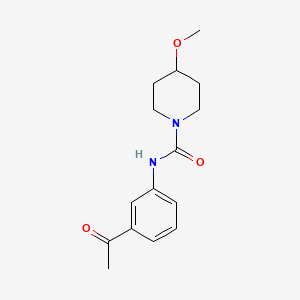
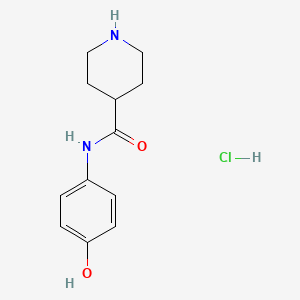
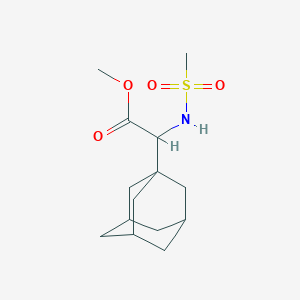
![4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile](/img/structure/B1421472.png)

![2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine](/img/structure/B1421474.png)
